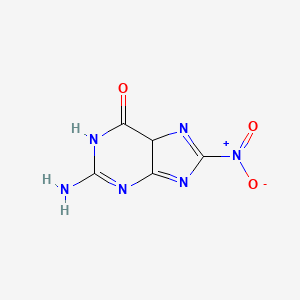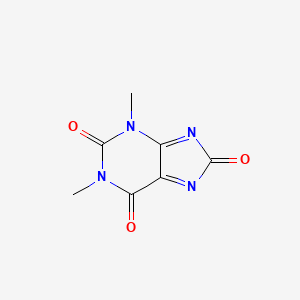
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H14N4O.2ClH and a molecular weight of 267.16 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of enaminones with hydrazines, followed by a cascade reaction catalyzed by iodine in the presence of Selectfluor . This method provides good yields under mild conditions and is widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure consistency and purity.
Analyse Chemischer Reaktionen
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe to study enzyme activities.
Wirkmechanismus
The mechanism of action of 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in pharmacological research .
Vergleich Mit ähnlichen Verbindungen
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride: This compound has a similar piperidine structure but lacks the pyrazole moiety, which may result in different chemical and biological properties.
1-Benzyl-1H-pyrazole-4-carboxylic acid: This compound contains a pyrazole ring but differs in the substituents attached to the ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H16Cl2N4O |
|---|---|
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
(4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;;/h5-6,8H,1-4,10H2,(H,11,12);2*1H |
InChI-Schlüssel |
GWKNXZRUYVTKAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C(=O)C2=CNN=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)


![{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium](/img/structure/B12356016.png)
![N-[5-[(3,5-difluorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B12356025.png)



